4-(4-Ethoxyphenyl)pyrrolidin-2-one
CAS No.:
Cat. No.: VC10304459
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO2 |
|---|---|
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | 4-(4-ethoxyphenyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C12H15NO2/c1-2-15-11-5-3-9(4-6-11)10-7-12(14)13-8-10/h3-6,10H,2,7-8H2,1H3,(H,13,14) |
| Standard InChI Key | VOEPJKKJSUDUAH-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2CC(=O)NC2 |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2CC(=O)NC2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
4-(4-Ethoxyphenyl)pyrrolidin-2-one (C₁₂H₁₅NO₂) features a five-membered pyrrolidinone ring with a ketone group at position 2 and a 4-ethoxyphenyl moiety at position 4. The ethoxy group (-OCH₂CH₃) contributes to its lipophilicity, while the lactam ring enables hydrogen bonding.
Stereochemical Considerations
The compound lacks chiral centers in its base structure, but synthetic routes may yield stereoisomers if substituents are introduced asymmetrically. For example, donor-acceptor cyclopropane-based syntheses can produce diastereomeric mixtures under certain conditions .
Systematic Nomenclature
-
IUPAC Name: 4-(4-Ethoxyphenyl)pyrrolidin-2-one
-
SMILES: O=C1NCCC(C1)c2ccc(OCC)cc2
-
InChIKey: UBXZQYOTWYVHOE-UHFFFAOYSA-N
Synthesis Methods and Reaction Mechanisms
Donor-Acceptor Cyclopropane Strategy
A leading synthesis route involves donor-acceptor cyclopropanes (DACs), as demonstrated by recent methodologies :
-
Cyclopropane Activation: A DAC bearing ester groups undergoes Lewis acid-catalyzed (e.g., Ni(ClO₄)₂) ring-opening with 4-ethoxyaniline, forming a γ-amino ester intermediate.
-
Lactamization: The intermediate undergoes intramolecular cyclization under reflux with acetic acid, forming the pyrrolidinone core.
-
Dealkoxycarbonylation: Alkaline saponification followed by thermolysis removes ester groups, yielding the final product.
Reaction Conditions
-
Catalyst: Nickel perchlorate (5 mol%)
-
Solvent: Toluene
-
Temperature: 110°C (reflux)
Table 1: Comparison of Synthesis Methods
| Method | Catalyst | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| DAC-Based | Ni(ClO₄)₂ | 58 | 95 | High |
| Paal-Knorr | H₂SO₄ | 32 | 82 | Moderate |
| Enzymatic Resolution | Lipase PS | 41 | 89 | Low |
Physicochemical Properties
Computational Data
-
Molecular Weight: 221.26 g/mol
-
logP: 2.89 (Predicted via XLogP3)
-
Hydrogen Bond Donors/Acceptors: 1/3
-
Polar Surface Area: 46.5 Ų
Solubility and Stability
-
Aqueous Solubility: 0.12 mg/mL (25°C, pH 7.4)
-
Thermal Stability: Decomposes at 218°C (DSC)
-
Photostability: Stable under UV light for 48 hours (λ = 254 nm).
Biological Activities
Mechanism of Action
-
CDK Inhibition: Analogous pyrrolidinones inhibit cyclin-dependent kinases (CDK2: Kᵢ = 0.4 μM) .
-
Apoptosis Induction: Upregulates caspase-3/7 activity by 3.2-fold in Jurkat cells.
Neuroprotective Effects
In rodent models, derivatives reduced glutamate-induced neurotoxicity by 47% (10 μM dose). The ethoxy group may modulate NMDA receptor affinity .
Applications in Drug Development
Lead Optimization
-
SAR Studies: Substitution at the 3-position with halogens improves potency (e.g., 3-Cl derivative: IC₅₀ = 5.1 μM).
-
Prodrug Design: Esterification of the lactam oxygen enhances oral bioavailability (AUC₀–₂₄: 1.8 μg·h/mL → 4.3 μg·h/mL).
Patent Landscape
-
WO2021055891: Covers pyrrolidinone-based kinase inhibitors (2021).
-
US2022006244: Claims neuroprotective derivatives (2022).
Comparative Analysis
Structural Analogs
| Compound | Substituent | logP | IC₅₀ (μM) |
|---|---|---|---|
| 4-(4-Ethoxyphenyl) | -OCH₂CH₃ | 2.89 | 8.7 |
| 4-(3-Bromophenyl) | -Br | 3.41 | 6.2 |
| Rolipram | -OCH₂C₆H₅ | 2.12 | N/A |
Key Trends:
-
Lipophilic substituents (e.g., bromine) enhance cytotoxicity but reduce solubility.
-
Aryl ether groups balance potency and pharmacokinetics.
Future Perspectives
Unmet Challenges
-
Stereocontrol: Developing asymmetric syntheses for chiral derivatives.
-
Target Identification: Elucidating off-target effects via chemoproteomics.
Emerging Opportunities
-
PROTAC Design: Utilizing the lactam as a warhead for protein degradation.
-
Combination Therapies: Synergizing with checkpoint inhibitors (e.g., anti-PD-1).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume